molecular formula C11H10FN5O2S B2924069 2-[(4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2-fluorophenyl)acetamide CAS No. 869068-21-3

2-[(4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2-fluorophenyl)acetamide

Cat. No.: B2924069
CAS No.: 869068-21-3
M. Wt: 295.29
InChI Key: JFTLDKDZTMNOHT-UHFFFAOYSA-N
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Description

2-[(4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2-fluorophenyl)acetamide is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring, which is a six-membered heterocyclic ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2-fluorophenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized by the cyclization of appropriate precursors, such as amino acids or nitriles, under acidic or basic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced through nucleophilic substitution reactions, where a suitable thiol reacts with a halogenated triazine derivative.

    Attachment of the Fluorophenyl Group: The fluorophenyl group can be attached via a coupling reaction, such as a Suzuki or Heck reaction, using a fluorophenylboronic acid or a fluorophenyl halide as the coupling partner.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The triazine ring can be reduced under specific conditions to form dihydro or tetrahydro derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, sulfonyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydro or tetrahydro triazine derivatives.

    Substitution: Various substituted triazine derivatives.

Scientific Research Applications

2-[(4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2-fluorophenyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for biological receptors.

    Medicine: Explored for its potential therapeutic properties, such as anticancer, antiviral, or antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

    2-[(4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2-chlorophenyl)acetamide: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.

    2-[(4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2-bromophenyl)acetamide: Similar structure but with a bromophenyl group instead of a fluorophenyl group.

Uniqueness

The presence of the fluorophenyl group in 2-[(4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2-fluorophenyl)acetamide imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from its chlorophenyl and bromophenyl analogs, which may have different reactivity and biological activity profiles.

Properties

IUPAC Name

2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2-fluorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FN5O2S/c12-7-3-1-2-4-8(7)15-9(18)6-20-11-16-14-5-10(19)17(11)13/h1-5H,6,13H2,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFTLDKDZTMNOHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CSC2=NN=CC(=O)N2N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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